molecular formula C18H18ClNO3S B12717770 Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, cyclopentyl ester CAS No. 165391-83-3

Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, cyclopentyl ester

Cat. No.: B12717770
CAS No.: 165391-83-3
M. Wt: 363.9 g/mol
InChI Key: ULFHRTHPVNHZEJ-UHFFFAOYSA-N
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Description

Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, cyclopentyl ester is a complex organic compound with a unique structure that combines a benzoic acid derivative with a furan ring and a cyclopentyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, cyclopentyl ester typically involves multiple stepsCommon reagents used in these reactions include chlorinating agents, thioxomethylating agents, and esterification reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, cyclopentyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, cyclopentyl ester has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, cyclopentyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, cyclopentyl ester include other benzoic acid derivatives with different substituents and ester groups. Examples include:

Uniqueness

Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

165391-83-3

Molecular Formula

C18H18ClNO3S

Molecular Weight

363.9 g/mol

IUPAC Name

cyclopentyl 2-chloro-5-[(2-methylfuran-3-carbothioyl)amino]benzoate

InChI

InChI=1S/C18H18ClNO3S/c1-11-14(8-9-22-11)17(24)20-12-6-7-16(19)15(10-12)18(21)23-13-4-2-3-5-13/h6-10,13H,2-5H2,1H3,(H,20,24)

InChI Key

ULFHRTHPVNHZEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)C(=S)NC2=CC(=C(C=C2)Cl)C(=O)OC3CCCC3

Origin of Product

United States

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